molecular formula C9H14N2O2S B14348589 Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester CAS No. 96512-26-4

Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester

Cat. No.: B14348589
CAS No.: 96512-26-4
M. Wt: 214.29 g/mol
InChI Key: WPFAXOGAXWFQAT-UHFFFAOYSA-N
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Description

Methyl (4-tert-butyl-1,3-thiazol-2-yl)carbamate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-tert-butyl-1,3-thiazol-2-yl)carbamate typically involves the reaction of thiazole derivatives with carbamates. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-tert-butyl-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Methyl (4-tert-butyl-1,3-thiazol-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (4-tert-butyl-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic heterocyclic compound with a similar ring structure.

    Benzothiazole: Contains a fused benzene and thiazole ring, known for its biological activities.

    Thiazolidine: A saturated derivative of thiazole with different chemical properties.

Uniqueness

Methyl (4-tert-butyl-1,3-thiazol-2-yl)carbamate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and interaction with specific molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

96512-26-4

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

methyl N-(4-tert-butyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)6-5-14-7(10-6)11-8(12)13-4/h5H,1-4H3,(H,10,11,12)

InChI Key

WPFAXOGAXWFQAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)OC

Origin of Product

United States

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